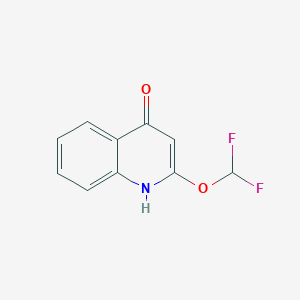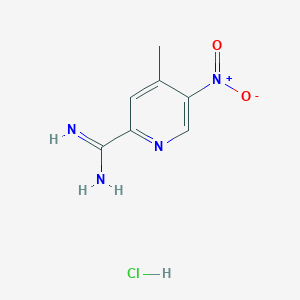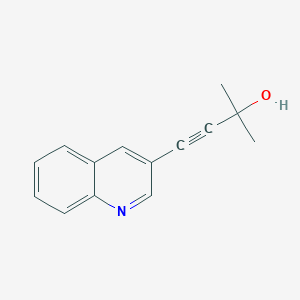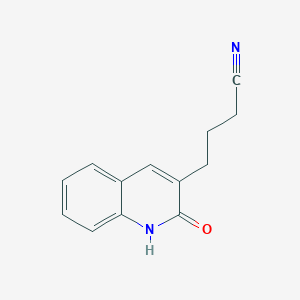
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring attached to a dihydroisoquinoline structure, making it a versatile scaffold for the development of novel biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline typically involves the reaction of 3,4-dihydroisoquinoline with pyrrolidine in the presence of a suitable base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring enhances the compound’s binding affinity to these targets, leading to modulation of their activity. For instance, derivatives of this compound have shown high affinity for κ-opioid receptors, making them potential candidates for pain management .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Isoquinoline: Lacks the pyrrolidine ring but shares the isoquinoline core structure.
Pyrrolidinone: Contains a lactam ring, differing in the presence of a carbonyl group.
Uniqueness
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is unique due to its combined structural features of pyrrolidine and dihydroisoquinoline. This duality provides enhanced binding properties and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry .
特性
CAS番号 |
921213-09-4 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC名 |
1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C14H18N2/c1-2-6-13-12(5-1)7-8-15-14(13)11-16-9-3-4-10-16/h1-2,5-6H,3-4,7-11H2 |
InChIキー |
OSXRJSLOJCQVDQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2=NCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)




![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)


